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The table below summarizes key preclinical findings on fimepinostat's efficacy across different cancer

types, providing a direct comparison of its performance.

Cancer Experimental Key Efficacy Proposed Combination Therapy
Type Model Findings Mechanism of Action & Synergy

| Endometrial Cancer | In vitro (ECC1, KLE, Ishikawa H, Hec50 cell lines) and in vivo (mouse xenograft)

models [1] | - Inhibited cancer cell proliferation.

¢ Inhibited tumor growth in vivo, particularly effective in high-fat-diet mice.

¢ Restored progesterone receptor (PR) expression.

e Reduced serum IGF-1 levels. | - Dual inhibition of PI3K/AKT/mTOR and HDAC pathways [1].

e Downregulation of p-AKT, p-rS6, p-4EBP1, Myc, and HERZ2 [1].

e Upregulation of FOXO1, p21, and H3Ace [1].

¢ Induction of intrinsic and extrinsic apoptosis [1]. | Re-sensitized tumors to progestin therapy [1]. | |
Glioblastoma | In vitro (T98G, A172, U251, U87, U373 cell lines) and in vivo (mouse xenograft)
models [2] | - Inhibited cell proliferation (IC50 < 50 nM in most lines).

¢ Induced dose-dependent apoptosis.

¢ Significantly inhibited tumor growth in vivo.

¢ Inhibited angiogenesis in vitro. | - Suppression of Akt/MYC signaling [2].

e Downregulation of Bcl-2 and activation of caspase-3 [2]. | Synergistic effect with temozolomide
(Combination Index, ClI < 1) [2]. | | Diffuse Large B-Cell Lymphoma (DLBCL) | Preclinical models
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(as cited in a glioblastoma study) [2] | Effectively suppressed tumor growth. | Reduction of MYC
expression and induction of apoptosis [2]. | Information not specified in provided search results. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies used

in the key experiments cited above.

¢ Cell Viability and Proliferation Assays:

o WST-1 Assay: Used for endometrial cancer studies. Cells were seeded in 96-well plates and
treated with compounds for 72 hours. Viability was measured colorimetrically to determine 1C50
values [1].

o BrdU Incorporation Assay: Used for glioblastoma studies. Cells were treated with
fimepinostat for 72 hours, and proliferation was measured by quantifying the incorporation of
bromodeoxyuridine (BrdU) into newly synthesized DNA [2].

o Synergy Analysis (Endometrial Cancer): Ishikawa cells were treated with fimepinostat and
progestin (MPA or progesterone) in 96-well plates for 72 hours. Cell proliferation was assessed
using a resazurin assay, and synergistic effects were analyzed using the SynergyFinder web
tool [1].

o Combination Index Analysis (Glioblastoma): Glioblastoma cells were treated with
fimepinostat and temozolomide in a fixed ratio. After treatment, cell proliferation was assessed
via BrdU assay. The Combination Index (CI) was calculated using Compusyn software, where a
Cl <1 indicates synergy [2].

e Apoptosis Assays:

o Annexin V/7-AAD Staining & Flow Cytometry (Glioblastoma): After fimepinostat treatment,
cells were stained with Annexin V-FITC and 7-AAD. The percentage of early apoptotic (Annexin
V+/7-AAD-) and late apoptotic (Annexin V+/7-AAD+) cells was quantified using flow cytometry
[2].

o Caspase-3/7 Activity Assay (Glioblastoma): Cells were treated with fimepinostat for 48
hours. Caspase-3/7 activity was measured using a luminescent Caspase-Glo assay kit [2].

o Western Blotting (Both Studies): Protein expression from cell or tumor tissue lysates was
analyzed by western blotting. Key targets included phospho/total AKT, Myc, Bcl-2, Bcl-xL, and
markers of pathway inhibition (p-rS6, p-4EBP1) and apoptosis [1] [2].

 In Vivo Efficacy Studies:
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o Endometrial Cancer Xenograft: Mice were fed a high-fat diet or normal chow. Once tumors
were established, they were treated with CUDC-907 formulated in 30% Captisol. Tumor growth
and mouse survival were monitored. Serum biomarkers were analyzed using ELISA [1].

o Glioblastoma Xenograft: Mice with subcutaneous U87 cell-derived tumors were randomly
assigned to control, temozolomide, fimepinostat, or combination groups. Drugs were
administered daily by oral gavage for 21 days. Tumor volume was measured regularly, and
survival was tracked [2].

¢ Angiogenesis Assay (Glioblastoma)

o Capillary Network Formation: Glioblastoma microvascular endothelial cells (GMECs) were
isolated from patient tissues. The cells were placed on a Matrigel matrix, and the inhibition of
capillary-like tube formation after fimepinostat treatment was measured using image analysis

2].

Mechanism of Action and Signaling Pathways

Fimepinostat's unique activity stems from its simultaneous inhibition of two key oncogenic pathways:
PI3BK/AKT/mTOR and histone deacetylases (HDACs). The diagram below illustrates how this dual action

leads to anti-tumor effects.
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Interpretation of Key Findings and Clinical Relevance

e Overcoming Resistance: In endometrial cancer, a key finding is fimepinostat's ability to restore
progesterone receptor (PR) expression [1]. This suggests a potential strategy to re-sensitize
advanced, hormone-resistant tumors to progestin therapy.

¢ Synergistic Potential: The synergistic effect (Cl < 1) observed with temozolomide in glioblastoma
models indicates that fimepinostat can enhance the efficacy of standard chemotherapy, potentially
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allowing for lower doses of each drug and reduced toxicity [2].

e Targeting the Tumor Microenvironment: The demonstration that fimepinostat inhibits capillary
network formation provides direct evidence of its anti-angiogenic activity, meaning it can attack the
tumor's blood supply in addition to killing cancer cells [2].

e Biomarker Identification: The reduction in serum IGF-1 levels following treatment in endometrial
models positions IGF-1 as a potential surrogate serum biomarker for monitoring treatment response
in future clinical trials [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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